molecular formula C10H9F3O3 B1612154 [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid CAS No. 170361-35-0

[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid

Cat. No. B1612154
CAS RN: 170361-35-0
M. Wt: 234.17 g/mol
InChI Key: DATMYZYLWFIMSZ-UHFFFAOYSA-N
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Description

“[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid” is an organofluorine compound consisting of acetic acid carrying a 2-(2,2,2-trifluoroethoxy) substituent .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H9F3O3, and its molecular weight is 234.17 . The SMILES string representation is OC(CC1=CC=C(C=C1)OCC(F)(F)F)=O .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature .

Scientific Research Applications

However, general insights into the types of research areas that similar compounds are involved in include:

  • Adsorption Studies : Research into how certain compounds can adsorb onto various materials, indicating potential for environmental cleanup or filtration applications. For example, studies on the adsorption thermodynamics of different acetic acids on nano-composites could reflect on the environmental applications of similar compounds (Khan & Akhtar, 2011).

  • Catalytic Applications : The use of certain compounds as catalysts in chemical reactions, such as in dehydrative condensation, could hint at the catalytic potential of [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid in synthesizing new molecules (Wang, Lu, & Ishihara, 2018).

  • Antimicrobial and Anticancer Studies : The exploration of new compounds for antimicrobial and anticancer activities, such as the study of sodium, potassium, and lithium complexes of phenanthroline and diclofenac, suggests potential biomedical applications (Shah et al., 2019).

  • Synthesis and Reactivity : Research on the synthesis of new compounds and their reactivity, like the nuclear fluorination of diarylisoxazoles, can provide insight into the synthetic chemistry and potential reactivity of this compound (Stephens & Blake, 2004).

  • Antibacterial Activity : The study of (trifluoromethoxy)phenylboronic acids and their antibacterial activity opens up the possibility for this compound to be investigated for similar properties (Adamczyk-Woźniak et al., 2021).

Safety and Hazards

“[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid” is classified as a combustible solid . It has the hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)6-16-8-3-1-7(2-4-8)5-9(14)15/h1-4H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATMYZYLWFIMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599140
Record name [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170361-35-0
Record name [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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